2,4-Dichloro-1-methyl-1h-1,3-benzodiazole
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Overview
Description
2,4-Dichloro-1-methyl-1h-1,3-benzodiazole is an organic compound with the chemical formula C8H5Cl2N. It is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-methyl-1h-1,3-benzodiazole typically involves the chlorination of 1-methyl-1h-1,3-benzodiazole. One common method includes the reaction of 1-methyl-1h-1,3-benzodiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-methyl-1h-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation can produce benzodiazole oxides.
Scientific Research Applications
2,4-Dichloro-1-methyl-1h-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-methyl-1h-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-1-methyl-1h-1,3-benzodiazole
- 2,4-Dichloro-1h-1,3-benzodiazole
- 1-Methyl-1h-1,3-benzodiazole
Uniqueness
2,4-Dichloro-1-methyl-1h-1,3-benzodiazole is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2N2 |
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Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,4-dichloro-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3 |
InChI Key |
IGGOTTIRBWKAOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)N=C1Cl |
Origin of Product |
United States |
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